molecular formula C17H24ClN3O B4770131 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide

Cat. No.: B4770131
M. Wt: 321.8 g/mol
InChI Key: OKTLAXOBNMAVKE-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders, including addiction, epilepsy, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By increasing the levels of GABA, this compound has been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to an overall decrease in neuronal excitability. This has been shown to have beneficial effects in various neurological disorders, including addiction, epilepsy, and Parkinson's disease. This compound has also been shown to have analgesic effects, which may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yields with high purity. It has also been extensively studied, and its mechanism of action is well-understood. However, there are some limitations to its use in lab experiments. It is a potent inhibitor of GABA aminotransferase, which may lead to off-target effects. Additionally, its effects may be dose-dependent, which may make it difficult to determine the optimal dose for a particular experiment.

Future Directions

There are several future directions for the study of 4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide. One potential direction is the investigation of its potential therapeutic applications in other neurological disorders, such as depression and anxiety disorders. Another potential direction is the development of more selective inhibitors of GABA aminotransferase, which may have fewer off-target effects. Additionally, the use of this compound in combination with other drugs may be explored to determine its potential synergistic effects. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production of the compound.

Scientific Research Applications

4-(5-chloro-2-methylphenyl)-N-cyclopentyl-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has been shown to have beneficial effects in various neurological disorders.

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-cyclopentylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O/c1-13-6-7-14(18)12-16(13)20-8-10-21(11-9-20)17(22)19-15-4-2-3-5-15/h6-7,12,15H,2-5,8-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTLAXOBNMAVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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